1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
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Overview
Description
1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H13N3O2S. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone typically involves the reaction of 1,3-Benzodioxole-5-carbaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 1,3-Benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(4-fluorophenyl)thiosemicarbazone
Comparison: Compared to these similar compounds, 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone is unique due to its specific N-ethylthiosemicarbazone groupFor instance, the N-ethyl group may enhance its solubility or binding affinity to certain molecular targets .
Properties
CAS No. |
83796-42-3 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C11H13N3O2S/c1-2-12-11(17)14-13-6-8-3-4-9-10(5-8)16-7-15-9/h3-6H,2,7H2,1H3,(H2,12,14,17)/b13-6+ |
InChI Key |
ZVMPPNWGYTWTBN-AWNIVKPZSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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